![molecular formula C13H18N2 B582515 1-Benzyl-1,6-diazaspiro[3.4]octane CAS No. 1363381-74-1](/img/structure/B582515.png)

1-Benzyl-1,6-diazaspiro[3.4]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

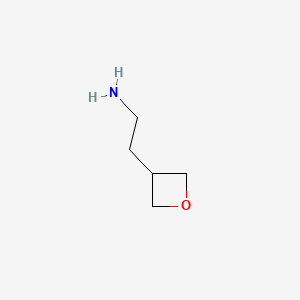

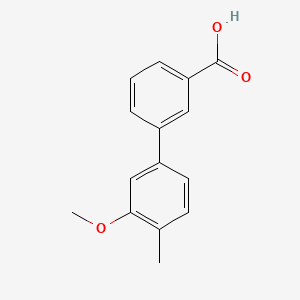

1-Benzyl-1,6-diazaspiro[3.4]octane is a chemical compound with the molecular formula C13H18N2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a diazaspiro[3.4]octane core . The molecular weight of this compound is 202.3 .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature .科学的研究の応用

Corrosion Inhibition and Material Protection

Inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl 1-Benzyl-1,6-diazaspiro[3.4]octane derivatives have been studied for their corrosion inhibition properties in acidic environments. Two compounds, 2-MPOD and 3-MPOD, exhibited effective inhibition for mild steel corrosion in 1.0 M HCl. Their adsorption on the steel surface was associated with both physical and chemical processes and followed the Langmuir isotherm model. Quantum mechanical calculations suggest that π-electrons in the aromatic ring and lone-pair electrons in the methoxy group contribute significantly to the adsorption process, thereby enhancing corrosion inhibition (Chafiq et al., 2020).

New spirocyclopropane derivatives synthesis and evaluation of their performances toward corrosion inhibition of mild steel in acidic media

Further research on spirocyclopropane derivatives, including those related to this compound, revealed their potential as environmentally friendly corrosion inhibitors. Two derivatives, BMP and BMNP, showcased high inhibitory efficiencies against mild steel corrosion in hydrochloric acid solution. The presence of a nitro group in BMNP increased its corrosion inhibition propensity. Both BMP and BMNP were characterized as mixed-type inhibitors, and their adsorption on the steel surface adhered to the Langmuir isotherm (Chafiq et al., 2020).

Anticonvulsant Properties

Structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones as new potential anticonvulsant agents The structural and property relationships of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, structurally related to this compound, were explored for their potential as anticonvulsant agents. Experimental and theoretical methods were used to characterize the compounds and understand their structure-activity relationships. The findings offer insights into designing new derivatives of spirohydantoin as potential anticonvulsant agents and enhancing the understanding of their structure-activity relationship (Lazić et al., 2017).

Malaria Treatment Research

Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum A novel diazaspiro[3.4]octane series, akin to this compound, demonstrated activity against multiple stages of the malaria parasite Plasmodium falciparum. This series was identified from a high-throughput screening campaign and showed low nanomolar asexual blood-stage activity, along with strong gametocyte sterilizing properties. These findings underscore the potential of this chemical series in malaria treatment (Le Manach et al., 2021).

Safety and Hazards

The safety information available indicates that 1-Benzyl-1,6-diazaspiro[3.4]octane may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

1-benzyl-1,7-diazaspiro[3.4]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-7-13(15)6-8-14-11-13/h1-5,14H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFOGWYVURWQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257821 |

Source

|

| Record name | 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-74-1 |

Source

|

| Record name | 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B582438.png)

![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid](/img/structure/B582447.png)

![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)